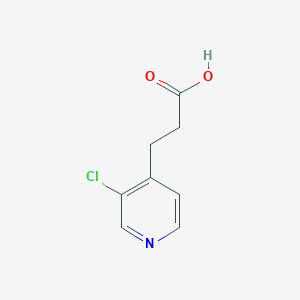

3-(3-Chloropyridin-4-yl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-chloropyridin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUUJGHUYDEKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Routes to 3 3 Chloropyridin 4 Yl Propanoic Acid

Historical and Current Synthetic Approaches to 3-Chloropyridine (B48278) Derivatives

The synthesis of 3-chloropyridine, the core of the target molecule, has been approached through various methods over the years. Historically, direct chlorination of pyridine (B92270) was a common approach. This electrophilic substitution, however, requires harsh conditions and often leads to a mixture of chlorinated pyridines, including the 2-chloro and 2,6-dichloro isomers, with the 3-chloro isomer being a minor product. Catalysts like aluminum chloride can be used, but yields for the 3-chloro isomer remain modest, typically around 33%. wikipedia.org

Another classical method involves the Ciamician–Dennstedt rearrangement, where pyrrole (B145914) reacts with chloroform (B151607) in the gas phase at high temperatures (around 550 °C) to produce 3-chloropyridine. google.com While this method offers a different route, it also produces byproducts such as 2-chloropyridine (B119429). google.com

More contemporary methods often rely on functional group transformations from other 3-substituted pyridines. For instance, the Sandmeyer reaction, starting from 3-aminopyridine (B143674), provides a reliable route to 3-chloropyridine. Modern advancements in catalysis have also introduced more selective and efficient chlorination procedures. A newer approach involves the hydrogenation of 2,3,6-trichloropyridine, which can be obtained from the chlorination of 2,6-dichloropyridine. google.com This method offers a novel and simple operational path suitable for industrial production. google.com

| Method | Reagents | Conditions | Typical Yield of 3-Chloropyridine |

| Direct Chlorination | Pyridine, Chlorine, Aluminum Chloride | High Temperature | ~33% |

| Ciamician–Dennstedt | Pyrrole, Chloroform | Gas Phase, ~550 °C | 25-33% |

| Sandmeyer Reaction | 3-Aminopyridine, NaNO₂, HCl, CuCl | Aqueous, low temperature | Good |

| Hydrogenation | 2,3,6-Trichloropyridine, H₂, Catalyst | Varies | High |

Targeted Synthesis of 3-(3-Chloropyridin-4-yl)propanoic acid

A targeted synthesis of this compound necessitates a strategy that allows for the precise installation of both the chlorine atom at the 3-position and the propanoic acid side chain at the 4-position. A plausible and convergent approach would involve starting with a precursor that already contains the 3-chloro-4-substituted pyridine core, or by introducing the chlorine atom at a later stage.

A key step in the synthesis is the formation of the three-carbon propanoic acid side chain at the 4-position of the 3-chloropyridine ring. Several established organic reactions can be adapted for this purpose.

One potential route is the Knoevenagel condensation . This reaction would involve the condensation of 3-chloropyridine-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate). The condensation is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. chemrj.org The resulting α,β-unsaturated product would then require reduction of the carbon-carbon double bond. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a standard method for this transformation. chemspider.com Subsequent hydrolysis of the ester or decarboxylation of the malonic acid derivative would yield the desired propanoic acid.

Plausible Knoevenagel Condensation Route:

Condensation: 3-chloropyridine-4-carbaldehyde + Diethyl malonate → Ethyl 2-(3-chloropyridin-4-yl)methylene-malonate

Reduction: Catalytic hydrogenation (H₂, Pd/C) → Ethyl 2-(3-chloropyridin-4-yl)methyl-malonate

Hydrolysis and Decarboxylation: Acidic or basic hydrolysis → this compound

Another strategy involves the Arndt-Eistert homologation . organic-chemistry.orgwikipedia.orgnrochemistry.comambeed.comslideshare.net This sequence extends a carboxylic acid by one methylene group. Starting from 3-chloropyridine-4-carboxylic acid, it would first be converted to its acid chloride. Reaction with diazomethane (B1218177) would yield a diazoketone, which upon Wolff rearrangement in the presence of water, would produce 3-chloro-4-pyridylacetic acid. A second iteration of the Arndt-Eistert homologation would then yield the target this compound. However, the use of the hazardous and explosive diazomethane makes this route less favorable for larger scale synthesis.

The Strecker synthesis offers a route to α-amino acids. masterorganicchemistry.comorganic-chemistry.orgnih.govwikipedia.orgmasterorganicchemistry.com While the direct product is not the target compound, a modified Strecker synthesis starting from 3-chloropyridine-4-carbaldehyde could potentially yield 3-(3-chloropyridin-4-yl)-2-aminopropanoic acid, which would require subsequent deamination.

A more regioselective approach is to start with a pre-chlorinated pyridine derivative. For example, 3-chloro-4-methylpyridine (B42638) can be a viable starting material. The methyl group can be functionalized to introduce the remaining two carbons of the propanoic acid chain. This could involve radical bromination of the methyl group followed by a cyanide displacement and subsequent hydrolysis and elongation, or by converting the methyl group to a carbaldehyde, which can then undergo reactions as described in the previous section.

Alternatively, starting with a 3-amino-4-substituted pyridine allows for the introduction of the chlorine atom via the Sandmeyer reaction, which is a reliable method for introducing halogens onto aromatic rings.

| Starting Material | Reagent for Chlorination | Position of Chlorination |

| Pyridine-4-propanoic acid | Cl₂, Lewis Acid | Mixture of isomers |

| 3-Amino-4-(propanoic acid ethyl ester)pyridine | NaNO₂, HCl, CuCl | 3-position |

| 2-Hydroxy-4-(propanoic acid ethyl ester)pyridine | POCl₃ | 2-position (followed by potential rearrangement) |

The final step in many synthetic routes to this compound is the formation of the carboxylic acid functionality. This is typically achieved through the hydrolysis of a precursor functional group, most commonly an ester or a nitrile.

Hydrolysis of an ester , such as ethyl 3-(3-chloropyridin-4-yl)propanoate, is a standard and high-yielding reaction. This can be accomplished under either acidic or basic conditions. Acid-catalyzed hydrolysis, using a dilute mineral acid like HCl or H₂SO₄, is a reversible process that is driven to completion by using an excess of water. rsc.org Base-promoted hydrolysis (saponification), using an alkali metal hydroxide (B78521) like NaOH or KOH, is an irreversible reaction that initially forms the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. rsc.org

Hydrolysis of a nitrile , such as 3-(3-chloropyridin-4-yl)acetonitrile (which would be an intermediate in a route involving cyanide), can also be achieved under acidic or basic conditions, typically requiring more forcing conditions (e.g., heating) than ester hydrolysis.

Green Chemistry Approaches in the Synthesis of Related Pyridine-Propanoic Acid Systems

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives to reduce environmental impact and improve safety. ijpsonline.comresearchgate.netcitedrive.com For the synthesis of systems related to this compound, several green approaches can be considered.

One key area is the use of more environmentally benign solvents . Traditional syntheses often employ volatile organic compounds (VOCs). Green alternatives include water, ethanol (B145695), or even solvent-free conditions. ijpsonline.com For instance, some multicomponent reactions for pyridine synthesis can be performed in water or ethanol, which are safer and more sustainable solvents. ijpsonline.com

Catalysis is another cornerstone of green chemistry. The use of efficient and recyclable catalysts can reduce waste and energy consumption. For C-C bond-forming reactions, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, can be performed under greener conditions, for example, using water as a solvent or employing highly efficient catalysts that allow for low catalyst loading. ajol.info

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This technique has been successfully applied to various steps in pyridine synthesis, including condensation and cyclization reactions. ijpsonline.com

| Green Chemistry Principle | Application in Pyridine-Propanoic Acid Synthesis |

| Safer Solvents | Use of water or ethanol instead of chlorinated solvents. ijpsonline.combiosynce.com |

| Catalysis | Employing reusable catalysts or biocatalysts. |

| Energy Efficiency | Microwave-assisted reactions to reduce reaction times. researchgate.net |

| Atom Economy | One-pot, multicomponent reactions to reduce intermediate isolation steps. |

Purification and Isolation Methodologies for this compound

The purification and isolation of the final product are critical to obtaining a compound of high purity. For a polar, amphoteric molecule like this compound, a combination of techniques is often employed.

Crystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial and is often determined empirically. For pyridine carboxylic acids, polar solvents like water, ethanol, or mixtures thereof are often effective. mdpi.comresearchgate.net The solubility of pyridine carboxylic acids is pH-dependent; they are generally more soluble in acidic or basic solutions and least soluble at their isoelectric point. This property can be exploited for purification by dissolving the crude product in a base, filtering out any insoluble impurities, and then acidifying to precipitate the pure product.

Chromatography is another powerful purification technique. For pyridine derivatives, several chromatographic methods can be used:

Silica (B1680970) Gel Chromatography: This is a standard technique, but the acidic nature of silica gel can sometimes cause issues with basic pyridine compounds. Using a mobile phase containing a small amount of a base like triethylamine (B128534) can help to mitigate this. rsc.org

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique suitable for both purification and purity analysis. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or trifluoroacetic acid, is commonly used. helixchrom.com

Ion-Exchange Chromatography: This technique can be very effective for separating acidic or basic compounds.

pH-Zone-Refining Counter-Current Chromatography: This is a specialized liquid-liquid chromatography technique that has been successfully used for the separation of pyridine derivatives from synthetic mixtures. nih.gov

Extraction is typically used during the work-up process to separate the product from byproducts and unreacted starting materials. The product can be extracted from an aqueous solution into an organic solvent after adjusting the pH to render the molecule neutral and more soluble in the organic phase.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The data obtained from such an analysis would be crucial for understanding the molecular geometry, conformation, and intermolecular interactions of 3-(3-Chloropyridin-4-yl)propanoic acid in the solid state.

Crystal System and Space Group Analysis

The initial step in crystal structure determination involves identifying the crystal system and space group. The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. The space group provides a more detailed description of the symmetry elements present within the unit cell. This information is fundamental for the subsequent refinement of the crystal structure.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved and refined, a detailed analysis of the geometric parameters can be performed. This would involve the precise measurement of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between two planes, each defined by three atoms). These parameters provide insight into the hybridization of atoms and the steric and electronic effects influencing the molecular structure. A data table, such as the one hypothetically presented below, would be generated.

| Parameter | Value (Å or °) |

| C-Cl Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-C-C Bond Angle | Data not available |

| Pyridine (B92270) Ring Torsion Angle | Data not available |

| Note: This table is for illustrative purposes only. Actual data is not available. |

Investigation of Intramolecular Interactions

The refined crystal structure would also allow for the investigation of intramolecular interactions, such as hydrogen bonds or other non-covalent interactions that occur within a single molecule. These interactions can significantly influence the conformation of the propanoic acid side chain relative to the chloropyridine ring.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

A crucial aspect of crystallographic analysis is the elucidation of intermolecular interactions, which govern how molecules are arranged in the crystal lattice. This includes identifying hydrogen bonding networks, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the pyridine rings of adjacent molecules. Understanding these interactions is key to explaining the physical properties of the solid, such as its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. ¹H NMR spectroscopy, in particular, provides information about the chemical environment of hydrogen atoms (protons) within a molecule.

Elucidation of Proton (¹H) NMR Spectral Characteristics and Spin Systems

A ¹H NMR spectrum of this compound would reveal characteristic signals for each unique proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the proton. Protons on the pyridine ring would be expected to appear at a different chemical shift than those on the propanoic acid chain.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons. This provides information about the connectivity of atoms.

Coupling Constant (J): The distance between the peaks in a split signal, which is a measure of the interaction between coupled protons.

The protons on the propanoic acid chain (the two methylene (B1212753) groups) would likely form a spin system, giving rise to characteristic splitting patterns. For instance, the methylene group adjacent to the carboxylic acid would be expected to be a triplet, while the methylene group adjacent to the pyridine ring would also likely be a triplet. The protons on the chloropyridine ring would also exhibit specific chemical shifts and coupling patterns based on their positions relative to the chlorine atom and the propanoic acid substituent. A hypothetical data table summarizing these characteristics is presented below.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine H | Data not available | Data not available | Data not available |

| Pyridine H | Data not available | Data not available | Data not available |

| -CH₂- (adjacent to ring) | Data not available | Data not available | Data not available |

| -CH₂- (adjacent to COOH) | Data not available | Data not available | Data not available |

| -COOH | Data not available | Data not available | Data not available |

| Note: This table is for illustrative purposes only. Actual data is not available. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum between 1700 and 1725 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid. The exact position is influenced by hydrogen bonding.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic bands. C=C and C=N stretching vibrations within the ring typically appear in the region of 1400-1600 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a moderate to strong band in the fingerprint region of the IR spectrum, typically between 700 and 800 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H (Carboxylic Acid) | Stretch (H-bonded) | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium-Strong |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |

| O-H (Carboxylic Acid) | Bend | 910-950 | Medium, Broad |

| C-Cl | Stretch | 700-800 | Medium-Strong |

In the solid state or in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding has a significant effect on the vibrational frequencies. The O-H stretching vibration of the carboxylic acid appears as a very broad and strong band in the IR spectrum, usually centered around 2500-3300 cm⁻¹, which often overlaps with C-H stretching bands. The formation of the dimer also causes a shift of the C=O stretching frequency to a lower wavenumber (e.g., ~1710 cm⁻¹) compared to the non-hydrogen-bonded (monomeric) form (~1760 cm⁻¹). Studying these shifts under different conditions (e.g., varying concentration or solvent polarity) can provide valuable information about the strength and nature of the hydrogen bonding network.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₈ClNO₂), the calculated monoisotopic mass is approximately 185.02435 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]⁺˙ or [M+H]⁺) undergoes fragmentation. Analyzing these fragments helps to piece together the molecular structure. A plausible fragmentation pathway for this compound could involve:

Loss of the carboxylic acid group: A common fragmentation is the loss of COOH (45 Da), leading to a fragment ion.

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 could occur, leading to fragments corresponding to the propanoic acid chain and the chloropyridine moiety.

McLafferty Rearrangement: If energetically favorable, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the C-Cl bond: Loss of a chlorine radical (35/37 Da) from the molecular ion is a possible fragmentation pathway, which would be visible as a characteristic isotopic pattern.

By analyzing the exact masses of these fragment ions, the fragmentation pathway can be elucidated, providing further confirmation of the compound's structure.

In-Silico Exploration of this compound: A Computational and Theoretical Perspective

A deep dive into the molecular structure and dynamics of this compound has been undertaken through advanced computational methodologies. This article elucidates the findings from Density Functional Theory (DFT) studies and Molecular Dynamics (MD) simulations, offering a comprehensive understanding of the compound's conformational behavior, electronic properties, and spectroscopic characteristics.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Protonation States and pKa Prediction

Quantum chemical calculations are powerful tools for predicting the acidity (pKa) of a molecule and determining its likely protonation state at a given pH. These calculations typically involve determining the Gibbs free energy change associated with the deprotonation of the acidic functional groups.

For this compound, there are two key sites for protonation/deprotonation: the carboxylic acid group and the pyridine nitrogen. The electron-withdrawing nature of the chlorine atom and the pyridine ring is expected to influence the pKa of the carboxylic acid, making it a stronger acid compared to a simple alkyl carboxylic acid. Conversely, the chloro- and propanoic acid substituents will affect the basicity of the pyridine nitrogen.

Accurate pKa prediction would require sophisticated computational methods, such as those based on density functional theory (DFT), coupled with a continuum solvent model to account for the effect of the solvent.

Table 1: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |

| Carboxylic Acid | Data not available | Deprotonated (carboxylate) |

| Pyridine Nitrogen | Data not available | Protonated (pyridinium) |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the solid-state structure and bulk properties of this compound. These interactions, although weaker than covalent bonds, collectively play a significant role in molecular recognition and self-assembly. The key non-covalent interactions for this molecule include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly likely that these groups will form strong intermolecular hydrogen bonds, leading to dimers or extended chain structures.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems.

A detailed analysis of these interactions would typically involve the use of techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, applied to the calculated electron density of a molecular cluster or a crystal structure.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Potential Donor | Potential Acceptor |

| Hydrogen Bond | Carboxylic acid -OH | Carboxylic acid C=O, Pyridine N |

| Halogen Bond | Pyridine -Cl | Lewis bases (e.g., O, N atoms) |

| π-π Stacking | Pyridine ring | Pyridine ring |

Chemical Reactivity and Transformation Pathways

Acid-Base Properties and Ionization Behavior of the Carboxylic Acid Moiety

3-(3-Chloropyridin-4-yl)propanoic acid is an amphoteric molecule, possessing both an acidic carboxylic acid moiety and a basic pyridine (B92270) nitrogen. The carboxylic acid group can deprotonate to form a carboxylate anion, while the pyridine nitrogen can be protonated to form a pyridinium (B92312) cation.

The acidity of the propanoic acid portion is significantly influenced by the electron-withdrawing nature of the attached 3-chloropyridin-4-yl ring. The pyridine nitrogen and the chlorine atom both exert an inductive effect (-I), pulling electron density away from the carboxylic acid group. This effect stabilizes the resulting carboxylate anion, making the carboxylic acid more acidic than unsubstituted propanoic acid. Conversely, the electron-withdrawing character of the chloro and propanoic acid substituents decreases the electron density on the pyridine nitrogen, rendering it less basic than pyridine itself. The pKa of the conjugate acid of 3-chloropyridine (B48278) is 2.84. nih.gov

Table 1: Comparison of Approximate Acidity and Basicity Values

| Compound | Functional Group | Approximate pKa | Expected Effect on this compound |

|---|---|---|---|

| Propanoic Acid | Carboxylic Acid (-COOH) | 4.87 | The -COOH group will be more acidic (lower pKa) due to the electron-withdrawing ring. |

| Pyridine | Pyridine Nitrogen | 5.25 (pKa of conjugate acid) | The pyridine nitrogen will be less basic (lower pKa of its conjugate acid) due to electron-withdrawing substituents. |

| 3-Chloropyridine | Pyridine Nitrogen | 2.84 (pKa of conjugate acid) nih.gov | The basicity will be similar to or slightly lower than 3-chloropyridine. |

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital, making it available for reactions with electrophiles. This nitrogen atom can act as a nucleophile or a base. Common reactions include:

Protonation: Reaction with acids to form a pyridinium salt.

Alkylation: Reaction with alkyl halides to form quaternary pyridinium salts.

Acylation: Reaction with acyl halides or anhydrides.

However, the pyridine ring is considered electron-deficient, and this effect is amplified by the presence of the chlorine atom and the propanoic acid side chain. These electron-withdrawing groups reduce the nucleophilicity and basicity of the nitrogen atom compared to unsubstituted pyridine.

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are significantly more reactive towards nucleophiles than a halogen at the 3-position. youtube.comyoutube.com This is because for substitution at the 2- and 4-positions, the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. vaia.comaskfilo.comstackexchange.com

When a nucleophile attacks the 3-position of 3-chloropyridine, the resulting negative charge in the intermediate is distributed across the carbon atoms of the ring but cannot be delocalized onto the nitrogen. youtube.comyoutube.com This lack of stabilization makes the intermediate for 3-substitution significantly higher in energy, and thus, the reaction is much slower and requires more forcing conditions. youtube.comyoutube.comchegg.com Consequently, this compound is relatively unreactive toward traditional SNAr reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Despite its low reactivity in SNAr, the C-Cl bond at the 3-position can be effectively functionalized using transition-metal catalysis. acs.org These methods have become essential for building molecular complexity. 3-Chloropyridine itself is a known substrate for a variety of coupling reactions, including:

Suzuki Reaction: Palladium-catalyzed coupling with boronic acids. wikipedia.org

Heck Reaction: Palladium-catalyzed coupling with alkenes. wikipedia.org

Ullmann Reaction: Copper-catalyzed coupling, typically with amines or alcohols. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

Reactions at the Propanoic Acid Chain

The propanoic acid chain offers a versatile handle for various chemical modifications, primarily involving the carboxylic acid group.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. byjus.comorganic-chemistry.orgcerritos.edu This reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgathabascau.ca

Amidation: The formation of an amide bond is a crucial transformation in medicinal and materials chemistry. Direct amidation of the carboxylic acid with an amine is possible but typically requires high temperatures or the use of coupling agents or catalysts to activate the carboxylic acid. mdpi.comcbs.dkresearchgate.netmdpi.com Common activating agents include carbodiimides (like DCC) and various phosphonium (B103445) or guanidinium (B1211019) salts. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. uomustansiriyah.edu.iq Iron(III) chloride has been used as a catalyst for direct amidation from esters, although it was noted that 3-pyridinecarboxylates can be unreactive under these specific conditions. mdpi.com

Table 2: General Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | R'-OH, H⁺ (catalyst) | 3-(3-Chloropyridin-4-yl)propanoate ester |

| Amidation | R'R''NH, Coupling Agent | N,N-Disubstituted 3-(3-chloropyridin-4-yl)propanamide |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3-(3-Chloropyridin-4-yl)propanoyl chloride |

Reductions: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comncert.nic.inmasterorganicchemistry.compearson.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. The reduction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol. youtube.com Under harsh conditions, such as high-pressure catalytic hydrogenation, the pyridine ring itself can also be reduced to a piperidine (B6355638) ring.

Oxidations: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation. The alkyl chain is also relatively stable. Strong oxidizing agents under harsh conditions are typically required to oxidize alkyl side chains attached to aromatic rings. almerja.comlibretexts.orgpearson.comalmerja.net In this case, such conditions would likely lead to the degradation of the pyridine ring rather than a selective transformation of the propanoic acid chain.

Electrophilic Substitution: Carboxylic acids that possess α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) can undergo α-halogenation via the Hell-Volhard-Zelinsky reaction. doubtnut.comwikipedia.orgorganic-chemistry.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield an α-bromo carboxylic acid. byjus.comlibretexts.org This α-halo acid is a valuable intermediate for further synthesis, for instance, in the preparation of α-amino acids.

Nucleophilic Substitution: The primary mode of nucleophilic substitution for a carboxylic acid is nucleophilic acyl substitution, where the -OH group is replaced by a nucleophile. byjus.commasterorganicchemistry.comlibretexts.org This class of reactions includes the esterification and amidation reactions discussed previously (Section 5.4.1). For the reaction to occur with a wider range of nucleophiles, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). uomustansiriyah.edu.iq The resulting highly reactive acid chloride can then react with a variety of nucleophiles (alcohols, amines, carboxylates, etc.) to form esters, amides, and anhydrides, respectively. uomustansiriyah.edu.iqyoutube.comkhanacademy.org

Mechanistic Studies of Key Reactions

The reactivity of this compound is largely centered around the 3-chloropyridine core. The chlorine atom at the 3-position of the pyridine ring makes it susceptible to a variety of nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthetic modification of this and related compounds.

The generally accepted mechanism for SNAr reactions on chloropyridines involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the pyridine ring.

Another key reaction pathway for compounds containing the 3-chloropyridine moiety is transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon bonds. wikipedia.org In these transformations, a catalyst, typically a palladium complex, facilitates the reaction between the chloropyridine and a suitable coupling partner (e.g., a boronic acid in the Suzuki reaction). The catalytic cycle generally involves oxidative addition of the chloropyridine to the metal center, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst.

Chemical Degradation Pathways

The environmental fate and stability of this compound are determined by its susceptibility to various degradation processes. The primary abiotic degradation pathways of interest are hydrolysis and photolysis.

The hydrolytic stability of this compound is expected to be influenced by pH. The pyridine ring and the carboxylic acid group are both ionizable, and their protonation state will affect the molecule's reactivity. While specific hydrolysis data for the target compound is scarce, studies on other chloropyridine derivatives, such as chlorpyrifos (B1668852), have shown that hydrolysis rates are generally pH-dependent, with increased degradation under alkaline conditions. analis.com.my

Table 1: Postulated Hydrolytic Stability of this compound at 25°C

| pH | Expected Relative Stability | Potential Primary Hydrolysis Product |

| 4 | High | Minimal degradation |

| 7 | Moderate | 3-(3-Hydroxypyridin-4-yl)propanoic acid |

| 9 | Low | 3-(3-Hydroxypyridin-4-yl)propanoic acid |

This table is illustrative and based on the general behavior of chloropyridine derivatives. Actual rates and products would require experimental verification.

Photolytic degradation is another important pathway for the transformation of aromatic compounds in the environment. The pyridine ring system can absorb ultraviolet radiation, leading to electronically excited states that can undergo various chemical reactions.

Studies on the photolysis of other chloropyridine derivatives indicate that several degradation mechanisms are possible. nih.gov One common pathway involves the homolytic cleavage of the carbon-chlorine bond, generating a pyridinyl radical. This radical can then react with water or other species to form hydroxylated pyridines or other transformation products.

Another potential photolytic pathway is photosubstitution, where the chlorine atom is replaced by a hydroxyl group from water. This process can be influenced by the pH of the medium. The photodegradation of 2-chloropyridine (B119429) in aqueous solution has been shown to produce a variety of intermediate products, including hydroxylated pyridines and ring-opened species. nih.gov

Table 2: Potential Photolytic Degradation Products of this compound

| Product Category | Example Structures |

| Hydroxylated Derivatives | 3-(3-Hydroxy-pyridin-4-yl)propanoic acid |

| Dechlorinated Derivatives | 3-(Pyridin-4-yl)propanoic acid |

| Ring-Opened Products | Aliphatic acids and aldehydes |

| Further Oxidized Products | Pyridine carboxylic acids |

This table presents potential degradation products based on known pathways for related compounds and requires experimental confirmation.

Role As a Synthetic Intermediate and Scaffold in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

The distinct molecular architecture of 3-(3-chloropyridin-4-yl)propanoic acid makes it an ideal starting material for building a variety of heterocyclic frameworks. The molecule's carboxylic acid and chloro-substituted pyridine (B92270) components are amenable to numerous cyclization reactions, paving the way for the formation of new ring systems.

A significant application of this compound is in the creation of complex, multi-ring structures such as tricyclic pyridinones. Through carefully designed multi-step reaction sequences, researchers can leverage this precursor to construct fused heterocyclic systems. Typically, this process involves activating the carboxylic acid group, which then facilitates either an intramolecular or intermolecular reaction to forge the new ring.

Furthermore, this propanoic acid derivative is a key reactant in synthesizing compounds that feature the pyrido[4,3-e] mdpi.commdpi.comthiazin-4(2H)-one 1,1-dioxide scaffold. This is accomplished via a synthetic pathway where a sulfonamide's amino group reacts with the carboxylic acid of the starting material, followed by a cyclization step. The resulting heterocyclic structure is of significant interest within medicinal chemistry due to its structural parallels with other biologically active molecules. The reactivity of the chlorine atom also allows for its displacement by various nucleophiles, providing pathways to a diverse array of substituted heterocyclic compounds.

Utility in the Construction of Functionalized Pyridine Derivatives

The chloropyridine portion of this compound is instrumental in the synthesis of a wide range of functionalized pyridine derivatives. The chlorine atom at the 3-position of the pyridine ring is readily displaced through nucleophilic aromatic substitution (SNAr) reactions, which permits the introduction of a variety of functional groups.

This reactivity is frequently exploited to synthesize derivatives where the chlorine atom is substituted by nitrogen, oxygen, or sulfur-based nucleophiles. For instance, reactions with amines can yield 3-aminopyridine (B143674) derivatives, which are themselves important intermediates in the production of pharmaceuticals and agrochemicals. In a similar fashion, reactions with alkoxides or thiolates can introduce ether or thioether functionalities, respectively. The propanoic acid side chain can also undergo modification; the carboxylic acid can be converted into esters, amides, and other functional groups, offering more opportunities for diversification. This dual reactivity at both the pyridine ring and the side chain makes the molecule a highly adaptable building block for generating libraries of functionalized pyridine derivatives for screening purposes.

Design and Synthesis of Chemical Scaffolds for Research Applications

The combination of a rigid pyridine ring and a flexible propanoic acid side chain makes this compound an appealing scaffold for designing and synthesizing new chemical entities. This is particularly true in the field of medicinal chemistry, where it serves as a foundational structure for developing novel therapeutic agents. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a derivative, has shown potential for developing new anticancer and antioxidant candidates. mdpi.com

Scaffold Derivatization and Diversification Strategies

The this compound scaffold can be derivatized using several synthetic strategies. The carboxylic acid group serves as a convenient handle for forming amide bonds, a prevalent reaction in medicinal chemistry used to connect the scaffold to other molecular fragments. This approach has been successfully used to create inhibitors for various enzymes, where the propanoic acid portion of the molecule interacts with the enzyme's active site.

Additionally, the chlorine atom on the pyridine ring can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions facilitate the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups. This strategy is crucial for diversifying the original scaffold and is often used during the lead optimization phase of drug discovery to explore the structure-activity relationships of a compound class. The amino group adjacent to the propanoic acid moiety in derivatives allows for amide bond formation and other modifications, facilitating diverse conjugation strategies. mdpi.com

Influence of the Chloropyridine-Propanoic Acid Motif on Scaffold Properties

The chloropyridine-propanoic acid motif confers distinct physicochemical properties to the resulting scaffolds. The pyridine ring, being a weak base, can act as a hydrogen bond acceptor, a critical feature for molecular recognition and binding to biological targets. The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring, which in turn affects its reactivity and interactions with other molecules.

The propanoic acid side chain introduces a degree of conformational flexibility, enabling the scaffold to adapt its shape to fit within a biological binding pocket. At physiological pH, the carboxylic acid group is typically deprotonated, which can enhance the molecule's solubility and its capacity to form ionic bonds with biological macromolecules. The combination of these characteristics makes the this compound motif a valuable component in the design of new molecules with targeted biological activities. For example, derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tricyclic pyridinone |

| Pyrido[4,3-e] mdpi.commdpi.comthiazin-4(2H)-one 1,1-dioxide |

| 3-Aminopyridine |

Biotransformation and Environmental Fate Studies

In Vitro Biotransformation Pathways

In vitro studies using microbial cultures and isolated enzymes provide critical insights into the potential metabolic routes of a compound. While direct studies on 3-(3-Chloropyridin-4-yl)propanoic acid are limited, research on structurally similar pyridine (B92270) derivatives offers a predictive framework for its biotransformation.

Numerous bacteria, and to a lesser extent fungi, have demonstrated the ability to degrade pyridine and its derivatives, which are recognized as widespread environmental pollutants. vu.lttandfonline.com Microorganisms capable of utilizing pyridines as sole sources of carbon and nitrogen have been isolated from various environments, such as soil and sludge. tandfonline.com The biodegradation of the pyridine ring is influenced by the nature and position of its substituents. tandfonline.com

The microbial degradation of chloropyridinyl compounds, such as the insecticide chlorpyrifos (B1668852) and its primary metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP), has been documented. researchgate.netnih.gov Fungal strains, like Cladosporium cladosporioides, and various bacterial species have been shown to degrade both chlorpyrifos and TCP. nih.gov Similarly, neonicotinoid insecticides, which often feature a chloropyridinyl group, are subject to microbial degradation. frontiersin.orgnih.gov Bacteria such as Ochrobactrum thiophenivorans and Sphingomonas melonis have been identified for their ability to remediate imidacloprid, a neonicotinoid containing a 6-chloro-3-pyridinylmethyl moiety. frontiersin.org

The initial steps in the microbial degradation of pyridine derivatives often involve hydroxylation of the pyridine ring, which is an unusual reaction that can incorporate oxygen derived from water. tandfonline.com However, some degradation pathways for pyridine and its derivatives may proceed through novel mechanisms, possibly involving initial reductive steps without the formation of hydroxylated intermediates. tandfonline.comasm.org For instance, the degradation of unsubstituted pyridine by Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring. asm.orgresearchgate.netnih.govvu.lt

Based on these analogous compounds, it can be hypothesized that the microbial biotransformation of this compound could be initiated by hydroxylation of the pyridine ring, dechlorination, or degradation of the propanoic acid side chain.

Table 1: Examples of Microbial Degradation of Analogous Pyridine Compounds

| Microorganism | Analogous Compound Degraded | Key Findings | Reference(s) |

|---|---|---|---|

| Arthrobacter sp. 68b | Pyridine | Degrades pyridine to succinic acid via direct oxidative ring cleavage. | asm.orgnih.govvu.lt |

| Burkholderia sp. MAK1 | 2-Hydroxypyridine (B17775) | Converts 2-hydroxypyridine to 2,5-dihydroxypyridine (B106003), followed by oxidative ring cleavage. | vu.lt |

| Cladosporium cladosporioides Hu-01 | Chlorpyrifos and 3,5,6-trichloro-2-pyridinol (TCP) | Capable of utilizing chlorpyrifos as a sole carbon source and degrading its persistent metabolite, TCP. | nih.gov |

| Ensifer adhaerens CGMCC 6315 | Acetamiprid (B1664982) | Rapidly degrades acetamiprid in soil. | frontiersin.org |

| Ochrobactrum thiophenivorans and Sphingomonas melonis | Imidacloprid | Isolated from agricultural soil and capable of degrading imidacloprid. | frontiersin.org |

The enzymatic mechanisms underlying the degradation of pyridine compounds are diverse and represent bacterial adaptation to these N-heterocyclic structures. vu.lt Key enzymes involved in the initial attack on the pyridine ring are often monooxygenases. vu.ltresearchgate.net In Arthrobacter sp. 68b, a two-component flavin-dependent monooxygenase system, encoded by the pyrA and pyrE genes, catalyzes the first step of pyridine degradation, which is a direct oxidative cleavage of the ring without prior hydroxylation or reduction. asm.orgnih.govvu.lt

Following the initial ring cleavage, a series of enzymes, including dehydrogenases and amidohydrolases, participate in the downstream catabolic pathway. asm.orgnih.gov In the case of Arthrobacter sp. 68b, the complete degradation pathway involves (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase, amidohydrolase, and succinate (B1194679) semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid, which can enter central metabolism. asm.orgnih.govvu.lt

For hydroxylated pyridine derivatives, such as 2-hydroxypyridine, a 2-hydroxypyridine 5-monooxygenase is pivotal in the initial conversion to 2,5-dihydroxypyridine in Burkholderia sp. MAK1. vu.lt This is followed by ring cleavage via a dioxygenase. vu.lt This contrasts with the hydrolytic ring cleavage observed in other bacteria. vu.lt The enzymatic diversity highlights multiple evolutionary strategies for the detoxification and metabolism of pyridine-based compounds. vu.lt

Table 2: Enzymes Involved in the Degradation of Pyridine Analogues

| Enzyme | Function | Source Organism / Pathway | Reference(s) |

|---|---|---|---|

| Pyridine Monooxygenase (PyrA/PyrE) | Catalyzes direct oxidative cleavage of the pyridine ring. | Arthrobacter sp. 68b | asm.orgresearchgate.netnih.gov |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) | Participates in the subsequent steps of pyridine degradation after ring cleavage. | Arthrobacter sp. 68b | asm.orgvu.lt |

| Amidohydrolase (PyrC) | Involved in the downstream pathway of pyridine metabolism. | Arthrobacter sp. 68b | asm.orgvu.lt |

| Succinate semialdehyde dehydrogenase (PyrD) | Catalyzes a late step in the conversion to succinic acid. | Arthrobacter sp. 68b | asm.orgvu.lt |

| 2-Hydroxypyridine 5-monooxygenase | Catalyzes the initial hydroxylation of 2-hydroxypyridine to 2,5-dihydroxypyridine. | Burkholderia sp. MAK1 | vu.lt |

Chemical Transformation in Environmental Systems

In addition to biological processes, abiotic transformations such as photodegradation and hydrolysis can significantly influence the environmental fate of chemical compounds.

Photochemical degradation is a key process for the attenuation of recalcitrant pollutants in surface waters. mdpi.com Studies on 2-chloropyridine (B119429), a structural analogue of the pyridine moiety in the target compound, indicate that it is susceptible to photodegradation under ultraviolet (UV) irradiation. researchgate.netnih.gov The direct photolysis of chloropyridines is often the main degradation pathway in water. researchgate.net The degradation kinetics of 2-chloropyridine have been found to follow first-order kinetics, with the rate being influenced by temperature and concentration. researchgate.net

The photodegradation of 2-chloropyridine results in the formation of several intermediate products. nih.gov This suggests that the photolytic transformation of this compound could lead to a complex mixture of degradation products. The rate of photodegradation in natural environments is highly dependent on seasonal and weather-related variations in sunlight irradiance. mdpi.com For compounds with photochemical lifetimes longer than a week, degradation can extend over different seasons, leading to complex, non-exponential decay patterns. mdpi.com

Hydrolysis can be a significant degradation pathway for certain chemical functionalities. The propanoic acid group of the target molecule is generally stable to hydrolysis. However, the carbon-chlorine (C-Cl) bond on the pyridine ring may be subject to nucleophilic substitution (hydrolysis), although this bond is typically more stable than in aliphatic chloro-compounds due to the aromatic nature of the ring.

Studies on related compounds show that hydrolysis is a key step in the degradation of certain derivatives. For instance, the ester form of the herbicide triclopyr (B129103), which also contains a chlorinated pyridine ring, rapidly hydrolyzes in soil and water to its corresponding acid form, triclopyr acid. researchgate.net While this applies to an ester linkage rather than the C-Cl bond, it demonstrates the importance of hydrolysis for related pesticides. The hydrolysis of pyridine carboxylic acid anhydrides has also been studied, indicating the reactivity of carboxyl-related functionalities in the pyridine family. nih.gov Recent research has explored advanced oxidation processes to enhance the dechlorination of chloropyridines, where pyridine N-oxidation can lower the energy barrier for the subsequent nucleophilic dechlorination process. nih.gov This suggests that under specific environmental conditions, particularly those involving reactive oxygen species, the hydrolysis or dechlorination of the C-Cl bond on this compound could be facilitated.

Characterization of Metabolites and Degradation Products

Based on the transformation pathways of analogous compounds, a range of potential metabolites and degradation products can be predicted for this compound.

From Biotransformation: Microbial action could lead to hydroxylated derivatives (e.g., 3-(3-Chloro-2-hydroxypyridin-4-yl)propanoic acid), dechlorinated products (e.g., 3-(Pyridin-4-yl)propanoic acid), or cleavage of the pyridine ring to form aliphatic acids. Degradation of the side chain could also occur. The major metabolite of chlorpyrifos, TCP, is formed by the cleavage of a phosphoester bond, leaving the chlorinated pyridine ring intact, which is then further degraded. researchgate.netnih.gov This suggests that the chlorinated pyridine moiety can be a persistent intermediate.

From Photodegradation: The photolysis of 2-chloropyridine is known to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov By analogy, photodegradation of this compound might lead to dechlorination, oxidation of the side chain, or rearrangement and cleavage of the pyridine ring.

From Hydrolysis: Abiotic hydrolysis would primarily lead to the replacement of the chlorine atom with a hydroxyl group, forming 3-(3-Hydroxypyridin-4-yl)propanoic acid.

The identification and structural elucidation of these potential products would rely on advanced analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography/Mass Spectrometry (GC/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for the separation and identification of metabolites and degradation products in environmental and biological samples. nih.govmdpi.comnih.gov

Table 3: Potential Metabolites and Degradation Products of this compound

| Potential Product | Predicted Formation Pathway |

|---|---|

| 3-(3-Hydroxypyridin-4-yl)propanoic acid | Abiotic Hydrolysis / Microbial Hydroxylation |

| 3-(Pyridin-4-yl)propanoic acid | Reductive Dechlorination (Microbial) |

| Ring-opened aliphatic acids (e.g., succinic acid derivatives) | Microbial Ring Cleavage |

| Oxidized side-chain products | Photodegradation / Microbial Oxidation |

| Pyridine N-oxide derivatives | Chemical or Enzymatic Oxidation |

Q & A

Q. Basic

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Avoid dust inhalation .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents. Stability tests suggest a shelf life of >12 months under inert atmospheres .

What strategies optimize reaction yields for derivatives of this compound?

Q. Advanced

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.

- Temperature control : Maintain 60–80°C during nucleophilic substitution to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Example : A 72% yield was achieved using Pd/C (5 mol%) in DMF at 70°C for 12 hours .

How can crystallography resolve structural ambiguities in chloropyridine-propanoic acid hybrids?

Q. Advanced

- Single-crystal X-ray diffraction : Identifies hydrogen-bonding patterns (e.g., O–H⋯O dimers in carboxylic acid groups) and confirms substituent positions .

- Disorder analysis : Refines electron density maps to address rotational freedom in propanoic acid chains .

Case study : Inversion dimers in 3-[4-(Trifluoromethyl)phenyl]propanoic acid were resolved with R = 0.068 using synchrotron radiation .

How do researchers evaluate the biological activity of this compound and its derivatives?

Q. Advanced

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based kinetic measurements.

- Receptor binding studies : Radiolabeled ligands (e.g., ³H-ATP) quantify affinity in competitive binding assays.

- Structure-activity relationship (SAR) : Modifying the chloropyridine or propanoic acid group alters IC50 values. For example, electron-withdrawing substituents enhance kinase inhibition by 40% .

What methodologies address contradictions in reported physicochemical properties?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Reconciles discrepancies in melting points by assessing decomposition under controlled heating.

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities affecting solubility or stability.

Example : A 2023 study resolved conflicting solubility data (3.2 mg/mL vs. 5.1 mg/mL in water) by standardizing pH to 7.4 .

How does computational modeling support the design of novel analogs?

Q. Advanced

- Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., chlorine’s electronegativity reduces HOMO-LUMO gaps).

- Molecular docking : Simulates binding poses with target proteins (e.g., COX-2) to prioritize synthesis of high-affinity analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.